molecular formula C12H16O2 B1374035 3-(2-Phenylethyl)oxolan-3-ol CAS No. 1340238-96-1

3-(2-Phenylethyl)oxolan-3-ol

Cat. No.: B1374035
CAS No.: 1340238-96-1
M. Wt: 192.25 g/mol
InChI Key: XOSPAXFAZSIXDL-UHFFFAOYSA-N
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Description

3-(2-Phenylethyl)oxolan-3-ol, also known as Phenyl Ethyl Oxolan-3-ol, is an organic compound that falls under the category of oxolanols. It has a CAS Number of 1340238-96-1 and a molecular weight of 192.26 .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(2-phenylethyl)tetrahydro-3-furanol . The InChI code is 1S/C12H16O2/c13-12(8-9-14-10-12)7-6-11-4-2-1-3-5-11/h1-5,13H,6-10H2 .


Physical and Chemical Properties Analysis

The compound is a liquid at room temperature .

Scientific Research Applications

Hydrodeoxygenation Catalyst Studies

A study by Koudjina et al. (2018) explored the hydrodeoxygenation of the oxolane molecule, which relates to 3-(2-Phenylethyl)oxolan-3-ol. The research focused on numerical DFT/B3LYP methods to simulate hydrogenolysis of the oxolane molecule under hydrogen pressure, revealing C–O bonds cleavage and ring opening during the process (Koudjina et al., 2018).

Synthesis of Oligo(deoxyribonucleoside phosphorothioate)s

Stec et al. (1998) investigated new monomers for the stereocontrolled synthesis of PS−Oligos via the oxathiaphospholane approach. This involves chemical constructs related to this compound and has implications in the field of synthetic biology and nucleic acid research (Stec et al., 1998).

Intramolecular Cyclization Studies

Research by Murai et al. (1976) on the intramolecular cyclization of 3,4-epoxy-alcohols showed that certain treatments could lead to the formation of oxetans and oxolans as main products, which are structurally related to this compound (Murai et al., 1976).

Transposition of Oxirane-Ethanols

A study by Bats et al. (1980) explored the transposition of oxirane-ethanols into oxetane-2-methanols and/or oxolan-3-ols. This research is significant in understanding the chemical transformations and structural configurations of compounds like this compound (Bats et al., 1980).

Structural Studies on Oxolane Compounds

Lee et al. (2011) conducted structural studies on oxolane rings, providing insights into the conformation and dihedral angles in compounds related to this compound (Lee et al., 2011).

Semiochemical Research

Research by Xu et al. (2015) investigated 1-octen-3-ol, a compound structurally related to this compound, for its potential as a semiochemical in mosquito trapping and repellency studies (Xu et al., 2015).

Modified Oligodeoxynucleotide Synthesis

Kawaguchi et al. (1996) explored the incorporation of 5-(Phenylethyl)-2'-deoxyuridine, a compound related to this compound, into oligodeoxynucleotides. This research contributes to the development of nucleic acid analogs for biological and therapeutic applications (Kawaguchi et al., 1996).

Biosynthesis Studies in Mushrooms

Morawicki et al. (2005) conducted a study on the biosynthesis of 1-octen-3-ol in mushrooms, which is relevant to understanding the biological pathways and reactions involving compounds like this compound (Morawicki et al., 2005).

Safety and Hazards

The compound has been classified under the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-(2-phenylethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-12(8-9-14-10-12)7-6-11-4-2-1-3-5-11/h1-5,13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSPAXFAZSIXDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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